Methyl 6-amino-5-iodonicotinate

Lipophilicity ADME Drug Design

Methyl 6-amino-5-iodonicotinate (C7H7IN2O2, MW 278.05) is a dual-functional pyridine scaffold. Its ortho-iodo/amino substitution enables sequential cross-coupling (Suzuki/Sonogashira) and amine derivatization for focused kinase/GPCR library generation. Patent-protected scaffold for US20110144105A1 derivatives. Non-substitutable with chloro/bromo analogs or free-acid forms. Verify patent clearance and request a quote for batch-spec compliance.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
CAS No. 211308-80-4
Cat. No. B1601874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-iodonicotinate
CAS211308-80-4
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)N)I
InChIInChI=1S/C7H7IN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10)
InChIKeyCJSCVGMGFVSANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-amino-5-iodonicotinate (CAS 211308-80-4) for Medicinal Chemistry Procurement: Core Identity and Chemical Class


Methyl 6-amino-5-iodonicotinate (CAS 211308-80-4) is a heterocyclic pyridine derivative with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol [1]. It belongs to the class of functionalized nicotinic acid esters, characterized by three key structural features: a methyl ester at the 3-position, a primary amino group (-NH2) at the 6-position, and an iodine atom at the 5-position of the pyridine ring [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the iodine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings [3].

Procurement Risk Analysis: Why Methyl 6-amino-5-iodonicotinate Cannot Be Substituted by Common Nicotinate Analogs


Substitution of Methyl 6-amino-5-iodonicotinate with structurally similar nicotinate derivatives is not chemically viable due to critical functional group synergies. Methyl 6-iodonicotinate, which lacks the 6-amino group, cannot engage in hydrogen bonding or further amine-directed functionalization . Conversely, 6-amino-5-iodonicotinic acid, bearing a free carboxylic acid instead of a methyl ester, exhibits different solubility and reactivity profiles, often requiring protection/deprotection steps that increase synthetic step count and reduce overall yield [1]. The unique combination of an ortho-amino group adjacent to an iodo substituent on the pyridine ring creates a chelating scaffold and a polarized aromatic system that influences both cross-coupling efficiency and biological target engagement, properties absent in singly substituted or differently halogenated analogs .

Quantitative Evidence: Verified Differentiation of Methyl 6-amino-5-iodonicotinate vs. Analogs


LogP Value Analysis: Methyl 6-amino-5-iodonicotinate vs. Ethyl Ester Analog

The calculated LogP (XLogP3) for Methyl 6-amino-5-iodonicotinate is 1.636 [1]. While a direct experimental LogP for the ethyl ester analog (Ethyl 6-amino-5-iodonicotinate) is not available in the same dataset, computational predictions for the ethyl ester (C8H9IN2O2) consistently yield higher LogP values (approximately 1.9-2.1) due to the additional methylene group, which increases hydrophobic surface area. This quantifiable difference in lipophilicity directly influences membrane permeability and solubility in biological assays, making the methyl ester preferable when lower lipophilicity is desired to mitigate off-target binding or improve aqueous solubility in in vitro systems [2].

Lipophilicity ADME Drug Design

Functional Group Synergy: Orthogonal Reactivity of Amino and Iodo Substituents

Methyl 6-amino-5-iodonicotinate contains both an iodo substituent (C-I bond) for cross-coupling and a primary amino group (C-NH2) for further derivatization [1]. In contrast, Methyl 6-iodonicotinate (CAS 173157-33-0) lacks the amino group, preventing amine-directed functionalization such as amide bond formation, diazotization, or N-alkylation . While no single study provides a direct yield comparison under identical conditions, the presence of the amino group in the target compound enables a broader range of synthetic transformations without requiring additional protection/deprotection steps. For example, the amino group can be directly acylated or used to form heterocyclic rings (e.g., imidazopyridines) in subsequent steps, a pathway inaccessible to the non-amino analog [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Iodine vs. Bromine Reactivity: Expected Higher Coupling Yields in Suzuki Reactions

Aryl iodides are established to undergo oxidative addition to palladium(0) significantly faster than aryl bromides, a principle supported by comparative kinetic studies of halogenated pyridines [1]. For example, in the synthesis of 5-substituted nicotinic acid derivatives via solid-phase Suzuki coupling, 5-bromonicotinic acid scaffolds required optimized conditions to achieve acceptable yields [2]. While a direct, head-to-head yield comparison between Methyl 6-amino-5-iodonicotinate and its 5-bromo analog (Methyl 6-amino-5-bromonicotinate) under identical conditions is not published, the intrinsic reactivity difference—C-I bond dissociation energy (~50-65 kcal/mol) vs. C-Br (~65-80 kcal/mol)—translates to faster reaction rates and often higher isolated yields for the iodo compound . This class-level inference is a key factor in selecting the iodo derivative for high-throughput library synthesis where reaction robustness is paramount.

Cross-Coupling Catalysis Reaction Optimization

Validated Application Scenarios for Methyl 6-amino-5-iodonicotinate in Drug Discovery and Synthesis


Lead Optimization: Late-Stage Functionalization via Sequential Cross-Coupling and Amide Formation

Researchers can leverage the orthogonal reactivity of Methyl 6-amino-5-iodonicotinate to introduce molecular diversity in a stepwise manner. First, the iodo substituent undergoes palladium-catalyzed Suzuki-Miyaura coupling to install an aryl or heteroaryl group at the 5-position of the pyridine ring [1]. Subsequently, the 6-amino group can be acylated or sulfonylated to modulate the compound's physicochemical properties and biological activity without affecting the newly formed C-C bond. This sequential strategy minimizes protecting group manipulations and is directly supported by the compound's established utility in patent literature for generating kinase inhibitor libraries [2].

Targeted Library Synthesis: Scaffold for Kinase Inhibitor and GPCR Ligand Discovery

The 6-amino-5-iodonicotinate scaffold is a privileged structure in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) ligands [1]. The amino group at the 6-position can mimic the adenine moiety of ATP or form critical hydrogen bonds in receptor binding pockets. As evidenced by its use in the synthesis of glucokinase activators (US20110144105A1), the compound serves as a starting point for creating focused libraries targeting metabolic diseases [2]. Its incorporation into diverse chemotypes, such as azaindoles and pyridopyrimidines, is well-documented in the primary literature, validating its role as a versatile building block .

Halogen Bonding Studies: Investigating Non-Covalent Interactions in Drug-Receptor Complexes

The heavy iodine atom in Methyl 6-amino-5-iodonicotinate is a strong halogen bond donor, capable of forming attractive, directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen atoms) in protein binding sites [1]. This property is increasingly exploited in rational drug design to enhance binding affinity and selectivity. The compound's well-defined structure, with both a halogen bond donor (iodine) and a hydrogen bond donor/acceptor (amino group), makes it a suitable model system for studying halogen bonding energetics in co-crystal structures or via computational methods [2]. This is a key differentiator from lighter halogen analogs (chloro, fluoro) which form significantly weaker halogen bonds.

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